

Kinase Selectivity Profile of c-Fms-IN-14: A Comparative Guide

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Compound of Interest

Compound Name: *c-Fms-IN-14*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of the c-Fms inhibitor, **c-Fms-IN-14**. Due to the limited public availability of a broad kinome scan for **c-Fms-IN-14**, its inhibitory activity is presented alongside a selection of other well-characterized c-Fms inhibitors. This allows for an objective comparison of its potency and selectivity against alternative compounds. The data herein is compiled from various scientific publications and vendor technical data sheets, with experimental protocols detailed for key assays.

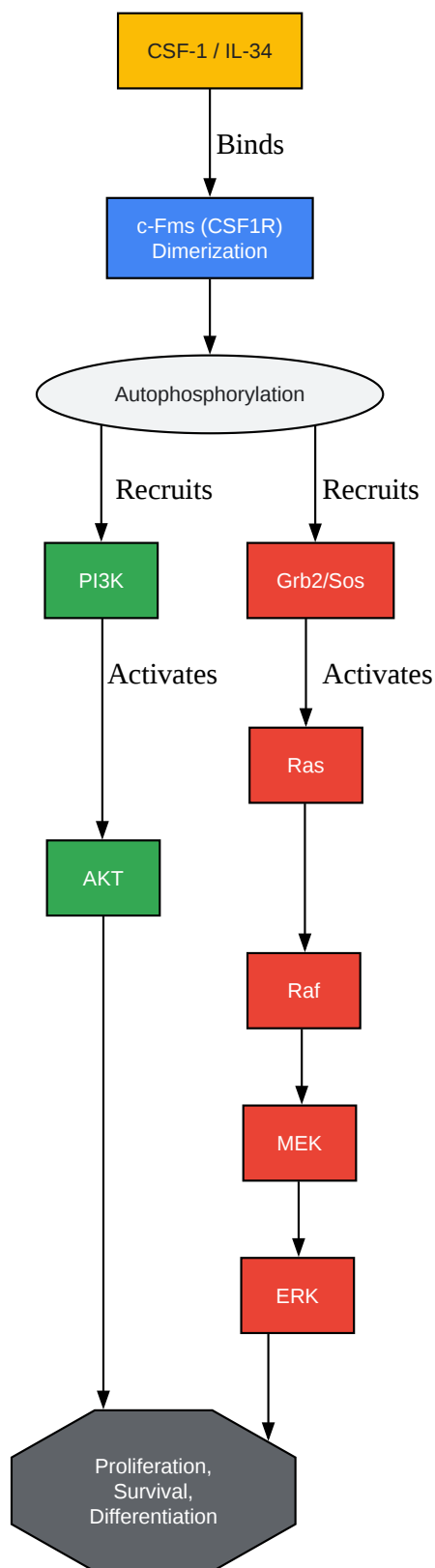
Introduction to c-Fms (CSF1R)

The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, is a receptor tyrosine kinase crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and other myeloid lineage cells[1]. Its signaling is initiated by the binding of its ligands, CSF-1 (colony-stimulating factor 1) or IL-34. Dysregulation of the c-Fms signaling pathway has been implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases like rheumatoid arthritis, and certain types of cancer, making it a significant target for therapeutic intervention[2].

c-Fms Signaling Pathway

Upon ligand binding, c-Fms dimerizes and undergoes autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This creates docking sites for various signaling

proteins, leading to the activation of downstream pathways, primarily the PI3K/AKT and MAPK/ERK cascades, which are critical for cell survival, proliferation, and differentiation.



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Caption: Simplified c-Fms (CSF1R) signaling cascade.

Kinase Inhibitor Selectivity Profiles

The selectivity of a kinase inhibitor is a critical attribute, as off-target effects can lead to toxicity or unexpected pharmacological activities. The following table summarizes the inhibitory potency (IC₅₀) of **c-Fms-IN-14** and several other c-Fms inhibitors against c-Fms and a selection of other kinases. Lower IC₅₀ values indicate higher potency.

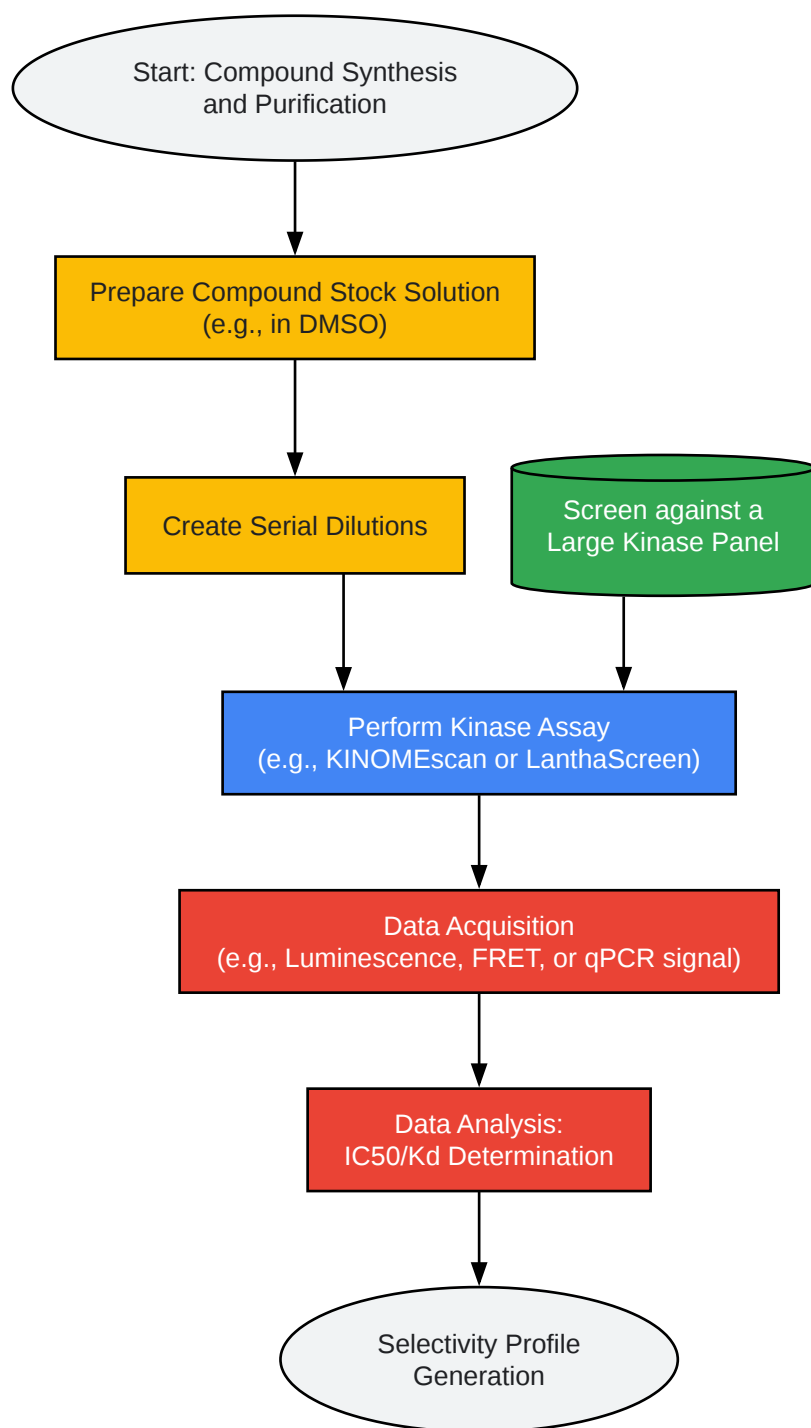
Inhibitor	c-Fms (CSF1R) IC50 (nM)	Off-Target Kinase IC50 (nM)	Notes
c-Fms-IN-14	4[3]	Data not publicly available	Potent c-Fms inhibitor.
PLX5622	16 (Ki = 5.9)[1][4]	FLT3 (390), Kit (860), Aurora C (1000), VEGFR2 (1100)[5]	Brain-penetrant and highly selective; >100-fold selectivity against a panel of 230 kinases[1][6].
Pexidartinib (PLX3397)	20[7]	Kit (10)[7], FLT3	Dual c-Fms/Kit inhibitor.
GW2580	30[8][9]	TrkA (880)[9]	Highly selective; tested against 186 kinases with only Trk family as significant off-targets[10][11].
ARRY-382	9[12]	Described as "highly selective"	Potent and selective c-Fms inhibitor[12][13].
JNJ-28312141	0.69[12]	FLT3	A very potent inhibitor of c-Fms with known activity against the closely related kinase FLT3[14].

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is paramount in drug discovery. This is typically achieved by screening the compound against a large panel of kinases. Below are overviews of common methodologies used for this purpose.

Kinase Selectivity Profiling Workflow

The general workflow involves preparing the inhibitor, performing the kinase activity or binding assay, and analyzing the data to determine potency and selectivity.



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Caption: General workflow for kinase selectivity profiling.

KINOMEScan™ Competition Binding Assay

This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured by quantitative PCR of the DNA tag.

- Principle: A competition-based binding assay that is independent of ATP. It measures the thermodynamic affinity (K_d) of the compound for the kinase.
- Protocol Outline:
 - Kinases, tagged with a unique DNA identifier, are mixed with the test compound and an immobilized active-site directed ligand.
 - The mixture is incubated to allow binding to reach equilibrium.
 - The kinase-ligand complexes are captured on a solid support and unbound components are washed away.
 - The amount of bound kinase is quantified using qPCR with primers specific for the DNA tag.
 - Results are typically reported as "percent of control," where a lower percentage indicates stronger binding of the test compound[9][15].

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

- Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test inhibitor.
- Protocol Outline:
 - A terbium (Tb) or europium (Eu) labeled antibody is used that specifically binds to the kinase.

- A fluorescent tracer (e.g., Alexa Fluor 647-labeled) binds to the kinase's ATP pocket. When both the antibody and tracer are bound, FRET occurs between the donor (Eu/Tb) and the acceptor (tracer).
- A test compound is added, which competes with the tracer for the ATP binding site.
- Inhibition is measured as a decrease in the FRET signal, as the tracer is displaced from the kinase[10][14][16][17].
- Reactions are typically incubated for 60 minutes at room temperature before reading the TR-FRET signal on a compatible plate reader[16].

Conclusion

c-Fms-IN-14 is a potent inhibitor of c-Fms kinase. While a comprehensive public selectivity profile is not available, its high potency warrants further investigation into its kinome-wide selectivity. For researchers considering its use, the comparative data provided in this guide offers context against other established c-Fms inhibitors, such as PLX5622 and GW2580, which have been demonstrated to be highly selective. The choice of inhibitor will depend on the specific requirements of the experimental system, including the desired potency, selectivity profile, and cell permeability. It is recommended that for any critical in vitro or in vivo studies, the selectivity of the chosen inhibitor be confirmed under the specific assay conditions to be used.

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